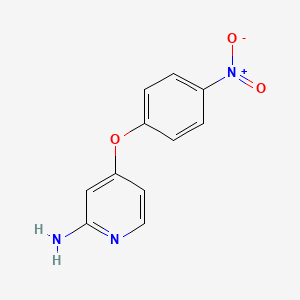








|
REACTION_CXSMILES
|
[NH2:1][C:2]1[CH:7]=[C:6](Cl)[CH:5]=[CH:4][N:3]=1.[N+:9]([C:12]1[CH:17]=[CH:16][C:15]([OH:18])=[CH:14][CH:13]=1)([O-:11])=[O:10].C(N(CC)C(C)C)(C)C>CN1CCCC1=O>[NH2:1][C:2]1[CH:7]=[C:6]([O:18][C:15]2[CH:16]=[CH:17][C:12]([N+:9]([O-:11])=[O:10])=[CH:13][CH:14]=2)[CH:5]=[CH:4][N:3]=1
|


|
Name
|
|
|
Quantity
|
2 g
|
|
Type
|
reactant
|
|
Smiles
|
NC1=NC=CC(=C1)Cl
|
|
Name
|
|
|
Quantity
|
31.8 mL
|
|
Type
|
solvent
|
|
Smiles
|
CN1C(CCC1)=O
|
|
Name
|
|
|
Quantity
|
6.51 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=C(C=C1)O
|
|
Name
|
|
|
Quantity
|
15.9 mL
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)N(C(C)C)CC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
150 °C
|
|
Type
|
CUSTOM
|
|
Details
|
by stirring at 150° C. for 3 days
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
The reaction mixture was cooled down to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
partitioned between ethyl acetate
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with water and brine in this order
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
CUSTOM
|
|
Details
|
The solvent was evaporated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a residue, which
|
|
Type
|
CUSTOM
|
|
Details
|
was then purified by silica gel column chromatography (eluent; hexane:ethyl acetate=1:2 to 1:5)
|
|
Type
|
ADDITION
|
|
Details
|
Fractions containing the target compound
|
|
Type
|
CONCENTRATION
|
|
Details
|
were concentrated under a reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
to give a residue, which
|
|
Type
|
CUSTOM
|
|
Details
|
was then dried in vacuum
|


Reaction Time |
3 d |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
NC1=NC=CC(=C1)OC1=CC=C(C=C1)[N+](=O)[O-]
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 764 mg | |
| YIELD: PERCENTYIELD | 21.2% | |
| YIELD: CALCULATEDPERCENTYIELD | 21.2% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |